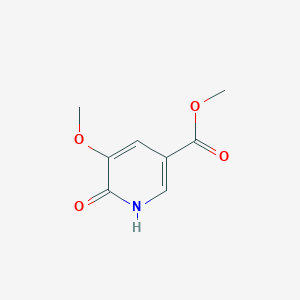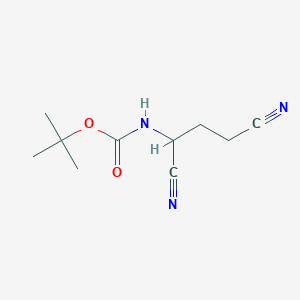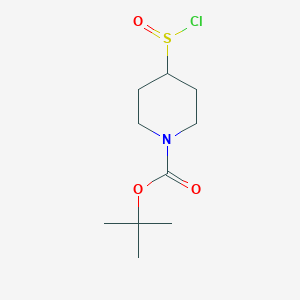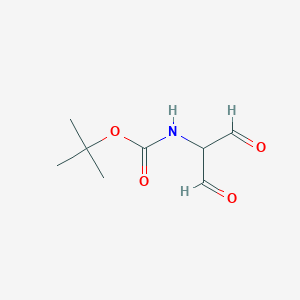
methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate (M5M6ODPC) is a chemical compound that has been studied extensively for its potential applications in scientific research. M5M6ODPC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Mecanismo De Acción
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been found to interact with the cell membrane, leading to the formation of reactive oxygen species that can cause oxidative damage to the cell. It has also been found to interact with proteins, leading to the formation of reactive oxygen species that can cause oxidative damage to the proteins. Additionally, it has been found to interact with enzymes, leading to the formation of reactive oxygen species that can cause oxidative damage to the enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to cause oxidative damage to cell membranes, proteins, and enzymes. It has also been found to induce apoptosis in cells and to inhibit the growth of cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes and to increase the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to have a variety of biochemical and physiological effects that can be studied. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive to synthesize, and its effects on cells and proteins are not always consistent. Additionally, its effects on enzymes can be difficult to study due to their complexity.
Direcciones Futuras
There are a number of potential future directions for research into methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. One potential direction is to further study its effects on cell membranes and proteins. Additionally, further research could be conducted into the effects of this compound on enzymes and the role of oxidative stress in the development of cancer and neurodegenerative diseases. Additionally, further research could be conducted into the synthesis of this compound and its potential applications in drug development. Finally, further research could be conducted into the use of this compound as a model compound for studying the effects of oxidative stress on cell membranes and proteins.
Métodos De Síntesis
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate is synthesized by a multi-step synthesis process. The first step is the reaction of 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (M5M6ODCA) with methyl iodide to form the N-methyl derivative, this compound. This reaction is carried out in an aqueous medium at room temperature. The second step is the reduction of the N-methyl derivative to the desired product, this compound. This is done by reacting the N-methyl derivative with sodium borohydride in an aqueous medium at room temperature. The third step is the purification of the desired product. This is done by recrystallization from a mixture of ethanol and water.
Aplicaciones Científicas De Investigación
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of oxidative stress on cell membranes and the mechanisms of drug-induced apoptosis. It has also been used to study the effects of reactive oxygen species on the structure and function of proteins, as well as to investigate the role of oxidative stress in the development of neurodegenerative diseases. Additionally, it has been used to study the effects of reactive oxygen species on the structure and function of enzymes, and to investigate the role of oxidative stress in the development of cancer.
Propiedades
IUPAC Name |
methyl 5-methoxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(11)13-2)4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYKVVEQMNRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)
